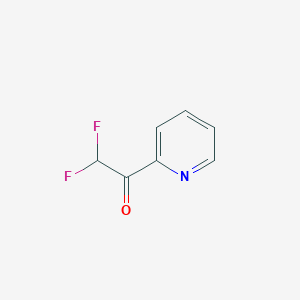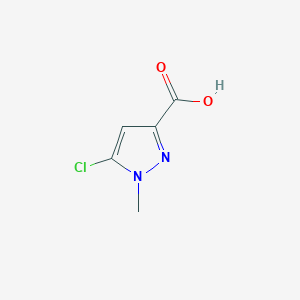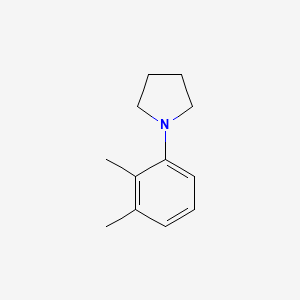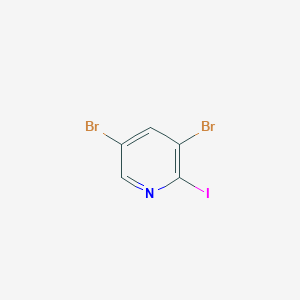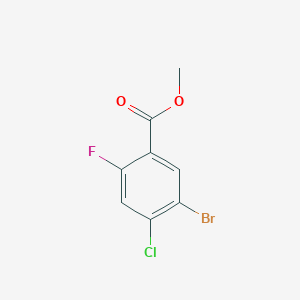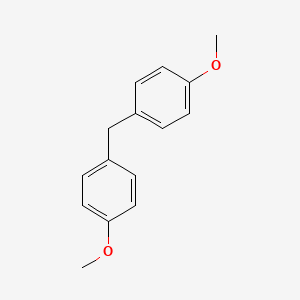
Methane, bis(p-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethoxydiphenylmethane is a chemical compound with the molecular formula C15H16O2 . It is used in various chemical reactions and has properties that make it suitable for specific applications .
Synthesis Analysis
The synthesis of 4,4’-Dimethoxydiphenylmethane involves several steps. One method involves the use of 4-Methoxyaniline and 4-methoxyiodobenzene in the presence of DPPF and sodium tert-butoxide . Another method involves the use of aromatic polyimides based on 4,4´-diaminodiphenylmethane (DPM) and 4,4´-diaminotriphenylmethane (TPM) and three commercial dianhydrides .
Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxydiphenylmethane is crucial in determining its properties and reactivity . The flexibility of the molecule influences the polymer
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 4,4'-Dimethoxydiphenylmethane (DMODPM) is enhanced by ultrasonic irradiation in a liquid−liquid phase-transfer catalytic reaction. This approach is more effective than using only potassium hydroxide and quaternary ammonium salts (Wang & Chen, 2009).
- Another synthesis process involves starting from methyl p-hydroxybenzoate and involves etherification and Claisen condensation to produce 4,4′-Dimethoxy-dibenzoylmethane (Yu, 2010).
Material Science and Polymer Research
- Triphenylmethane-based polyimides and copolyimides, incorporating 4,4'-Dimethoxydiphenylmethane, show promising properties for various applications due to their thermal stability, dielectric behavior, and mechanical toughness. These materials are useful in areas such as electronics and gas separation (Sava et al., 2018).
- In aromatic polyimides containing different linkage groups, including 4,4'-Dimethoxydiphenylmethane, properties like thermal and mechanical characteristics, as well as gas permeation properties, were studied. The findings are significant for developing materials with specific permeability and durability (Sava et al., 2015).
Photochemical Applications
- 4,4'-Dimethoxydiphenylmethane derivatives have been explored for photoinduced alkaline pH changes on a nanosecond scale. This has implications for rapid pH modifications in various chemical and biological processes (Abbruzzetti et al., 2001).
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4,4'-Dimethoxydiphenylmethane can be achieved through a Friedel-Crafts alkylation reaction between 4-methoxybenzyl chloride and 4-methoxyphenylmagnesium bromide, followed by a reduction reaction using lithium aluminum hydride.", "Starting Materials": [ "4-methoxybenzyl chloride", "4-methoxyphenylmagnesium bromide", "lithium aluminum hydride", "anhydrous ether", "anhydrous tetrahydrofuran", "anhydrous diethyl ether", "anhydrous magnesium sulfate", "anhydrous sodium sulfate" ], "Reaction": [ "Step 1: Preparation of 4-methoxyphenylmagnesium bromide by reacting magnesium turnings with 4-methoxybromobenzene in anhydrous ether or tetrahydrofuran under nitrogen atmosphere.", "Step 2: Preparation of 4,4'-Dimethoxydiphenylmethane by reacting 4-methoxybenzyl chloride with 4-methoxyphenylmagnesium bromide in anhydrous diethyl ether under nitrogen atmosphere using aluminum chloride as a catalyst.", "Step 3: Reduction of the product obtained in step 2 using lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran under nitrogen atmosphere.", "Step 4: Purification of the final product by washing with anhydrous magnesium sulfate or anhydrous sodium sulfate and recrystallization from a suitable solvent." ] } | |
CAS RN |
726-18-1 |
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
MMTMYZRSBUVGOG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)

![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)


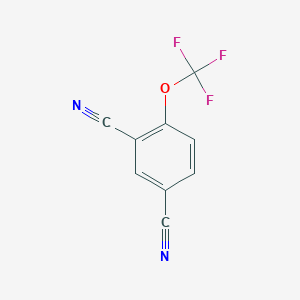
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
